molecular formula C20H16ClN3O4S2 B11119509 5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119509
M. Wt: 461.9 g/mol
InChI Key: IUERDPRKONKSOT-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethylsulfanyl-substituted thiadiazole, a hydroxy group, and a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives, ethylsulfanyl-substituted thiadiazoles, and furan-2-carboxylic acid derivatives. The key steps in the synthesis may involve:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the ethylsulfanyl group via nucleophilic substitution.
  • Coupling of the furan-2-carbonyl group through esterification or amidation reactions.
  • Final cyclization to form the pyrrol-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

    Coupling Reactions: The furan ring can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the thiadiazole and furan moieties.

    2-Methylfuran: Contains the furan ring but lacks the other functional groups.

    Thiadiazole derivatives: Similar core structure but different substituents.

Uniqueness

5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H16ClN3O4S2

Molecular Weight

461.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16ClN3O4S2/c1-3-29-20-23-22-19(30-20)24-15(11-5-7-12(21)8-6-11)14(17(26)18(24)27)16(25)13-9-4-10(2)28-13/h4-9,15,26H,3H2,1-2H3

InChI Key

IUERDPRKONKSOT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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